molecular formula C19H21NO B1614164 2-Methyl-4'-pyrrolidinomethyl benzophenone CAS No. 898775-91-2

2-Methyl-4'-pyrrolidinomethyl benzophenone

Cat. No.: B1614164
CAS No.: 898775-91-2
M. Wt: 279.4 g/mol
InChI Key: LRULAXYCVLUNAR-UHFFFAOYSA-N
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Description

2-Methyl-4’-pyrrolidinomethyl benzophenone is a chemical compound with the molecular formula C19H21NO and a molecular weight of 279.38 g/mol . It is known for its unique structure, which includes a benzophenone core substituted with a methyl group and a pyrrolidinomethyl group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 2-Methyl-4’-pyrrolidinomethyl benzophenone involves several steps. One common method includes the reaction of 2-methylbenzophenone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent, such as toluene or ethanol, for several hours. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient purification processes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Methyl-4’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide. The oxidation typically occurs at the methyl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often target the carbonyl group in the benzophenone core, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidinomethyl group. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

Scientific Research Applications

2-Methyl-4’-pyrrolidinomethyl benzophenone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4’-pyrrolidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammation or pain pathways .

Comparison with Similar Compounds

2-Methyl-4’-pyrrolidinomethyl benzophenone can be compared with other similar compounds, such as:

    Benzophenone: The parent compound, which lacks the methyl and pyrrolidinomethyl substitutions.

    4’-Pyrrolidinomethyl benzophenone: Similar structure but without the methyl group.

    2-Methyl benzophenone: Similar structure but without the pyrrolidinomethyl group.

The uniqueness of 2-Methyl-4’-pyrrolidinomethyl benzophenone lies in its combined substitutions, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

(2-methylphenyl)-[4-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-15-6-2-3-7-18(15)19(21)17-10-8-16(9-11-17)14-20-12-4-5-13-20/h2-3,6-11H,4-5,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRULAXYCVLUNAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642729
Record name (2-Methylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-91-2
Record name Methanone, (2-methylphenyl)[4-(1-pyrrolidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898775-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methylphenyl){4-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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